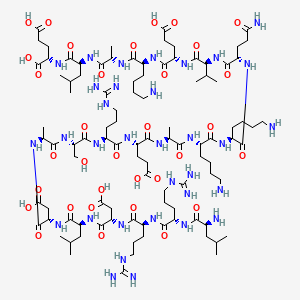![molecular formula C6H10N2O B582949 (1R)-3,8-二氮杂双环[3.2.1]辛烷-2-酮 CAS No. 143393-97-9](/img/structure/B582949.png)
(1R)-3,8-二氮杂双环[3.2.1]辛烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-3,8-diazabicyclo[321]octan-2-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group
科学研究应用
(1R)-3,8-diazabicyclo[3.2.1]octan-2-one has a wide range of scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,8-diazabicyclo[3.2.1]octan-2-one can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This method often employs the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Another method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This approach allows for the efficient preparation of enantiopure bicyclo[3.2.1]octane systems.
Industrial Production Methods
Industrial production methods for (1R)-3,8-diazabicyclo[3.2.1]octan-2-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R)-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of (1R)-3,8-diazabicyclo[3.2.1]octan-2-one include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from the reactions of (1R)-3,8-diazabicyclo[3.2.1]octan-2-one depend on the type of reaction and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce alcohols or amines.
作用机制
The mechanism of action of (1R)-3,8-diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, depending on the target and the nature of the compound’s substituents .
相似化合物的比较
Similar Compounds
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: This compound shares a similar bicyclic structure but includes an oxygen atom in place of one of the nitrogen atoms.
(1S,5R)-8-azabicyclo[3.2.1]octan-3-one hydrochloride: This compound features a similar bicyclic framework with a different arrangement of functional groups.
Uniqueness
(1R)-3,8-diazabicyclo[3.2.1]octan-2-one is unique due to its specific arrangement of nitrogen atoms and the ketone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(1R)-3,8-diazabicyclo[3.2.1]octan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4?,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHTBKYROANEX-BRJRFNKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CNC(=O)[C@@H]1N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
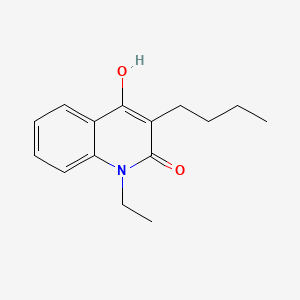
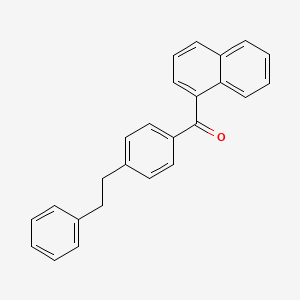
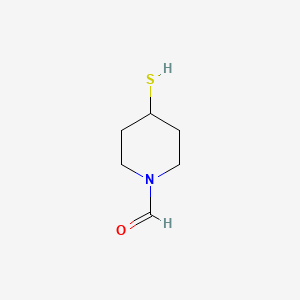

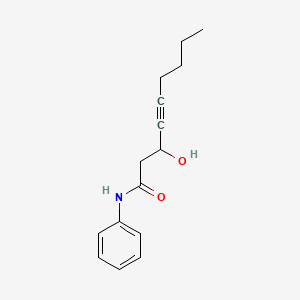
![Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane](/img/structure/B582873.png)
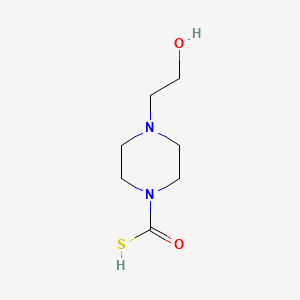
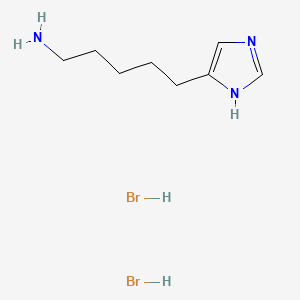
![1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B582879.png)
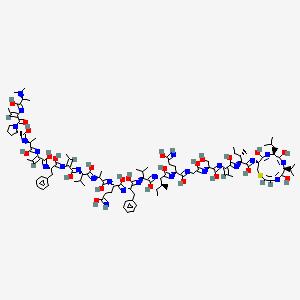
![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)
![1H-Azirino[1,2-a]indole,7,7a-dihydro-(9CI)](/img/new.no-structure.jpg)
